molecular formula C5H7N3O B13988031 1-Methyl-1H-pyrazole-5-carboxaldehyde oxime

1-Methyl-1H-pyrazole-5-carboxaldehyde oxime

Cat. No.: B13988031
M. Wt: 125.13 g/mol
InChI Key: KGEALGONKDGWHH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-carboxaldehyde oxime is a chemical compound with the molecular formula C5H6N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazole-5-carboxaldehyde oxime typically involves the reaction of 1-Methyl-1H-pyrazole-5-carboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 1-Methyl-1H-pyrazole-5-carboxaldehyde in ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Methyl-1H-pyrazole-5-carboxaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-pyrazole-5-carboxaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-5-carboxaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

1-Methyl-1H-pyrazole-5-carboxaldehyde oxime can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole-5-carboxaldehyde: The parent aldehyde compound, which lacks the oxime group.

    1-Methyl-1H-pyrazole-5-carboxylic acid: A carboxylic acid derivative with different reactivity and applications.

    1-Methyl-1H-pyrazole-5-carboxamide: An amide derivative with distinct chemical properties.

The uniqueness of this compound lies in its oxime functional group, which imparts specific reactivity and potential biological activity not found in its analogs.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H7N3O/c1-8-5(4-7-9)2-3-6-8/h2-4,9H,1H3

InChI Key

KGEALGONKDGWHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C=NO

Origin of Product

United States

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